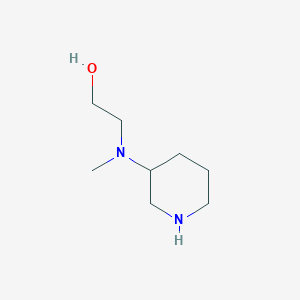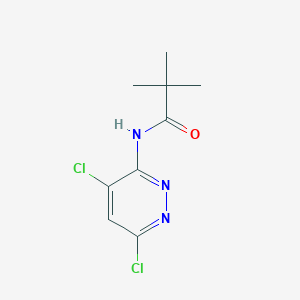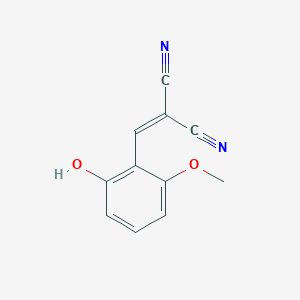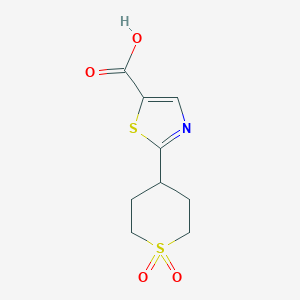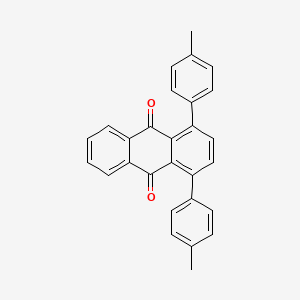
1,4-Bis(4-methylphenyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Di-p-tolylanthracene-9,10-dione is an organic compound with the molecular formula C({28})H({20})O(_{2}) It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two p-tolyl groups attached at the 1 and 4 positions of the anthracene core, with a dione functionality at the 9 and 10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Di-p-tolylanthracene-9,10-dione can be synthesized through a multi-step process involving the functionalization of anthracene. One common method involves the Friedel-Crafts acylation of anthracene with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)). This reaction introduces the p-tolyl groups at the 1 and 4 positions. Subsequent oxidation of the anthracene core at the 9 and 10 positions can be achieved using oxidizing agents like chromium trioxide (CrO(_3)) or potassium permanganate (KMnO(_4)) to form the dione functionality.
Industrial Production Methods
While specific industrial production methods for 1,4-Di-p-tolylanthracene-9,10-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Di-p-tolylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The dione functionality can be further oxidized to form quinones.
Reduction: The dione can be reduced to form diols or hydroquinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO(_3)) and potassium permanganate (KMnO(_4)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Electrophilic reagents like nitric acid (HNO(_3)), sulfuric acid (H(_2)SO(_4)), and halogens (Cl(_2), Br(_2)) are employed under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and hydroquinones.
Substitution: Nitro, sulfo, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Di-p-tolylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 1,4-Di-p-tolylanthracene-9,10-dione is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of singlet and triplet excited states. These excited states can participate in various photochemical reactions, such as energy transfer and electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as fluorescence in biological imaging or energy transfer in OLEDs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Similar structure but with phenyl groups instead of p-tolyl groups.
9,10-Dimethylanthracene: Similar structure but with methyl groups instead of p-tolyl groups.
1,4-Diphenylanthracene-9,10-dione: Similar structure but with phenyl groups instead of p-tolyl groups.
Uniqueness
1,4-Di-p-tolylanthracene-9,10-dione is unique due to the presence of p-tolyl groups, which can influence its photophysical properties and reactivity. The p-tolyl groups can enhance the compound’s solubility in organic solvents and may affect its electronic properties, making it suitable for specific applications in optoelectronics and photochemistry.
Eigenschaften
CAS-Nummer |
70866-25-0 |
|---|---|
Molekularformel |
C28H20O2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
1,4-bis(4-methylphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C28H20O2/c1-17-7-11-19(12-8-17)21-15-16-22(20-13-9-18(2)10-14-20)26-25(21)27(29)23-5-3-4-6-24(23)28(26)30/h3-16H,1-2H3 |
InChI-Schlüssel |
GCURKCOIFHBEIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=C(C=C4)C)C(=O)C5=CC=CC=C5C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


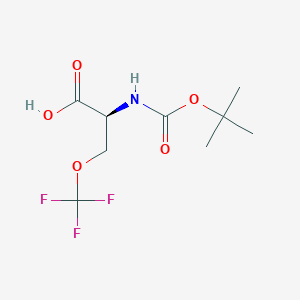
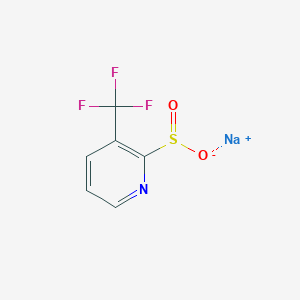
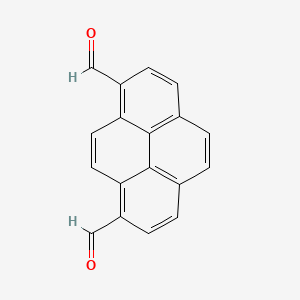
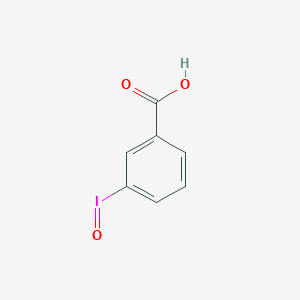

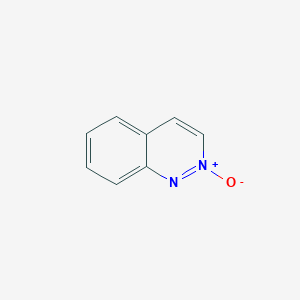
![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)
